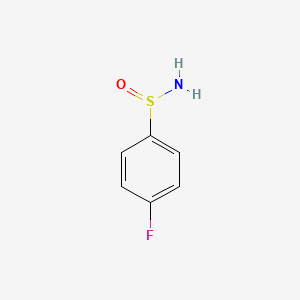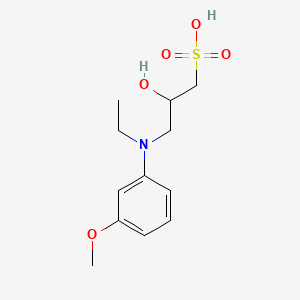![molecular formula C7H10N2O2 B13110237 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-substituted pyrazolidine-3-ones with aldehydes and methyl methacrylate, resulting in the formation of the desired compound as a mixture of diastereomers . The reaction conditions often include the use of catalysts and specific temperature controls to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological activities and chemical properties.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery programs targeting various diseases.
Industry: It is used in the development of agrochemicals and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes like dihydroorotate dehydrogenase, which is crucial for the survival of certain pathogens . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Pyrazolo[3,4-b]pyridine: Another fused ring system with similar pharmacological potential.
Uniqueness
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in its structure. This configuration provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3,6,7,8-tetrahydro-2H-pyrazolo[1,2-a]pyridazine-1,5-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-2-1-4-8-7(11)3-5-9(6)8/h1-5H2 |
Clé InChI |
SEKJMBZAFGMHTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N2CCC(=O)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)









